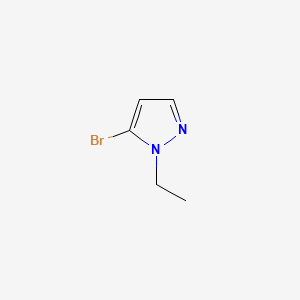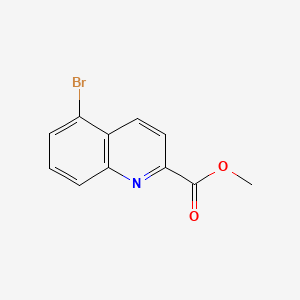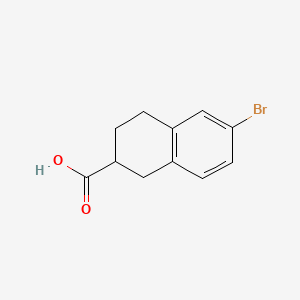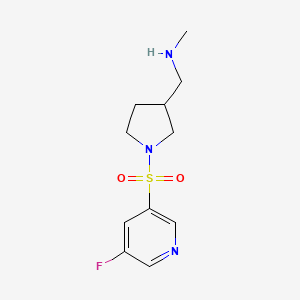
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and pathways involved in the growth and proliferation of cancer cells. The compound has also been found to modulate the immune system, leading to its anti-inflammatory and analgesic effects.
Biochemische Und Physiologische Effekte
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been found to modulate the immune system, leading to its anti-inflammatory and analgesic effects. In addition, it has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine in lab experiments include its potential applications in the field of medicine, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and analgesic effects. However, the compound has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine. These include:
1. Further studies to elucidate the mechanism of action of the compound and its effects on different cell types and tissues.
2. Development of new synthetic methods for the compound that can improve its yield and purity.
3. Studies to investigate the potential applications of the compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
4. Development of new formulations and delivery methods for the compound to improve its solubility and bioavailability.
5. Studies to investigate the potential toxicity of the compound at different concentrations and in different cell types.
Conclusion
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine is a chemical compound that has potential applications in the field of medicine. It has been found to exhibit anticancer, anti-inflammatory, and analgesic effects, among others. The compound has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. However, there are several future directions for the research and development of this compound, including further studies to elucidate its mechanism of action and potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine involves the reaction of 5-fluoropyridin-3-ylsulfonyl chloride with N-methylpyrrolidine in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine has been found to exhibit potential applications in the field of medicine. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. The compound has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
1-[1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-3-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2S/c1-13-5-9-2-3-15(8-9)18(16,17)11-4-10(12)6-14-7-11/h4,6-7,9,13H,2-3,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXZCHQQOWCAJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)S(=O)(=O)C2=CN=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

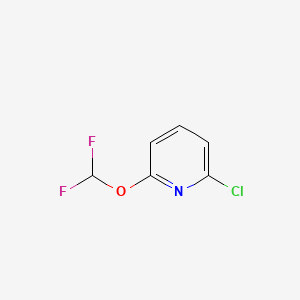
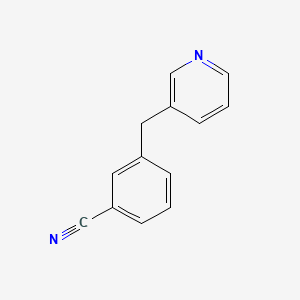
![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)
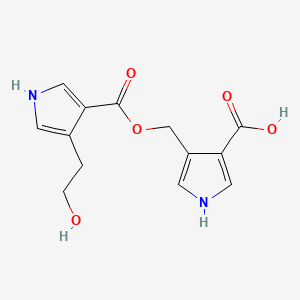

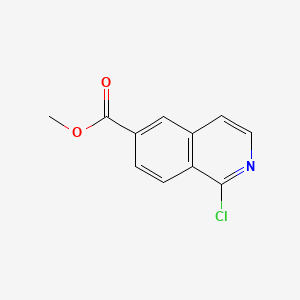
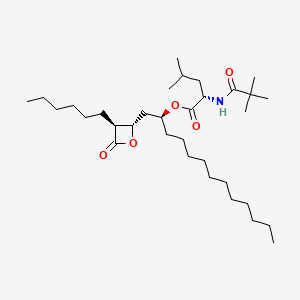
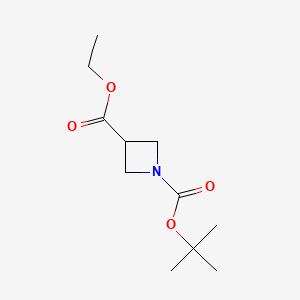
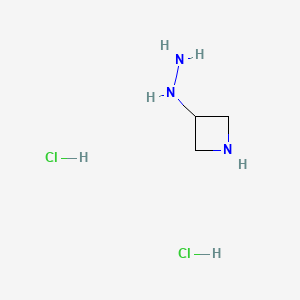
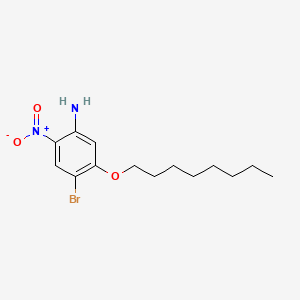
![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)
